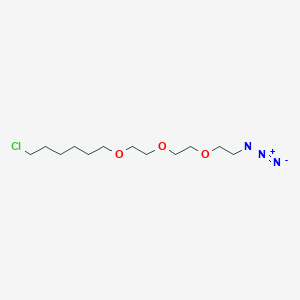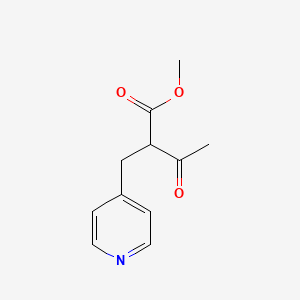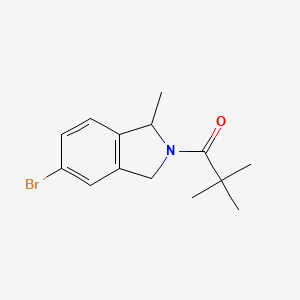
2,3,5,6-Tetrahydro-5-(m-chlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrahydro-5-(m-chlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol is a complex organic compound that belongs to the class of imidazoisoquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-5-(m-chlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazoisoquinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the m-chlorophenyl group via nucleophilic or electrophilic substitution.
Hydroxylation: Addition of the hydroxyl group to the imidazoisoquinoline ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to achieve high yields.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
2,3,5,6-Tetrahydro-5-(m-chlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the imidazoisoquinoline ring.
Substitution: Replacement of the m-chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution may produce various substituted imidazoisoquinolines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2,3,5,6-Tetrahydro-5-(m-chlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to exert its effects.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their diverse biological activities.
Isoquinolines: Widely studied for their pharmacological properties.
Benzimidazoles: Commonly used in medicinal chemistry for their therapeutic potential.
Uniqueness
2,3,5,6-Tetrahydro-5-(m-chlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol is unique due to its specific structural features, such as the m-chlorophenyl group and the hydroxyl group on the imidazoisoquinoline ring
属性
CAS 编号 |
84775-00-8 |
|---|---|
分子式 |
C17H15ClN2O |
分子量 |
298.8 g/mol |
IUPAC 名称 |
5-(3-chlorophenyl)-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C17H15ClN2O/c18-14-6-3-5-13(10-14)17(21)11-12-4-1-2-7-15(12)16-19-8-9-20(16)17/h1-7,10,21H,8-9,11H2 |
InChI 键 |
VCXGTSVXQNAKCI-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC(=CC=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11836999.png)

![N'-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837013.png)



![4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11837031.png)


![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)

